molecular formula C9H14O3 B14343031 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol CAS No. 101823-10-3

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol

Katalognummer: B14343031
CAS-Nummer: 101823-10-3
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: DYAOOALZQRUKHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring fused with a 1,4-dioxin ring and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a dioxin derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dioxin ring may interact with enzymes or receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    1,4-Dioxin Derivatives: Compounds with similar dioxin rings but different substituents.

Uniqueness

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Eigenschaften

CAS-Nummer

101823-10-3

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-dioxin-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14O3/c10-9(3-1-2-4-9)8-7-11-5-6-12-8/h7,10H,1-6H2

InChI-Schlüssel

DYAOOALZQRUKHM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=COCCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.